1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H10FNO2·HCl. It is a derivative of cyclopropane and contains an amino group, a fluorine atom, and a carboxylic acid group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 4-amino-2-fluorobenzoic acid with a suitable reagent to form the cyclopropane ring. The reaction conditions typically include the use of a strong acid catalyst and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives of the compound, depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride has various scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-(4-Amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride can be compared with other similar compounds, such as 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid. While both compounds share a similar cyclopropane structure, the presence of different substituents (amino vs. chloro) can lead to variations in their chemical properties and biological activities
List of Similar Compounds
1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
1-(3-trifluoromethylphenyl)cyclopentane-1-carboxylic acid
1-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Properties
IUPAC Name |
1-(4-amino-2-fluorophenyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULLSEBXMGMOMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)N)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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